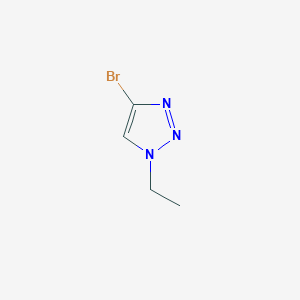

4-Bromo-1-ethyl-1H-1,2,3-triazole

Descripción general

Descripción

4-Bromo-1-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a bromine atom at the fourth position and an ethyl group at the first position of the triazole ring. The molecular formula of this compound is C4H6BrN3, and it has a molecular weight of 176.01 g/mol

Métodos De Preparación

The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as “click chemistry.” This reaction is typically carried out in the presence of a copper catalyst, which facilitates the formation of the triazole ring . Another method involves the use of a Mitsunobu reaction, where an ethyl lactate derivative is reacted with a brominated phenol to form the desired triazole compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

4-Bromo-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include copper catalysts for click chemistry, palladium catalysts for coupling reactions, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Synthesis

4-Bromo-1-ethyl-1H-1,2,3-triazole serves as a versatile building block in organic synthesis. Its triazole ring structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is particularly useful for creating complex molecules in drug development and materials science.

Example Applications:

- Ligands for Metal Catalysis: The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis .

- Synthesis of Triazole Derivatives: It can be further modified to yield various triazole derivatives that exhibit unique chemical properties and biological activities .

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that this compound and its derivatives exhibit promising biological activities, including antimicrobial and anticancer properties. The triazole moiety is recognized as a pharmacophore in many therapeutic agents.

Case Study: Anticancer Activity

A study evaluated the biological activity of several triazole derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent .

| Compound | Activity | EC50 (nM) |

|---|---|---|

| This compound | Anticancer | 95 |

| Derivative A | Antimicrobial | 372 |

| Derivative B | Antifungal | 178 |

Agricultural Science

Herbicides and Insecticides

The compound's structural characteristics make it a candidate for developing herbicides and insecticides. Research has shown that triazoles can act as effective agents against various pests and weeds.

Example Findings:

A patent describes the synthesis of triazole-based herbicides that utilize compounds like this compound as key intermediates . These compounds demonstrated improved efficacy compared to traditional herbicides.

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer synthesis. Its ability to participate in "Click" chemistry facilitates the development of functionalized polymers with tailored properties.

Application Example:

Research has focused on synthesizing polymeric materials incorporating triazole units to enhance thermal stability and mechanical properties .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing its normal function. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, leading to inhibition of enzyme activity . The specific pathways involved depend on the biological target and the context of its use.

Comparación Con Compuestos Similares

4-Bromo-1-ethyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

1-Ethyl-1H-1,2,3-triazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

4-Bromo-1-methyl-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.

1-Phenyl-1H-1,2,3-triazole: Contains a phenyl group, leading to different applications and interactions with biological targets.

Actividad Biológica

4-Bromo-1-ethyl-1H-1,2,3-triazole is a member of the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H7BrN4. The presence of a bromine atom at the 4-position and an ethyl group at the 1-position significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 189.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that triazole derivatives exhibit diverse biological activities. The specific activities of this compound include:

- Antimicrobial Activity : Compounds in the triazole family have shown effectiveness against a range of bacteria and fungi. Preliminary studies suggest that this compound may inhibit bacterial growth through interference with cell wall synthesis or enzyme activity.

- Antifungal Activity : Triazoles are known for their antifungal properties. Similar compounds have demonstrated the ability to disrupt fungal cell membranes or inhibit ergosterol biosynthesis .

- Anticancer Potential : Some studies indicate that triazoles can act as anticancer agents by inhibiting specific enzymes involved in tumor growth and proliferation. The interaction profile of this compound with cancer-related targets remains an area for further exploration .

The mechanism of action for this compound involves binding to various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase-II, which is implicated in several physiological processes. Inhibition of this enzyme can disrupt acid-base balance and cellular functions .

Case Studies

Several studies have investigated the biological activity of triazoles:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazoles against common bacterial strains. Results indicated that derivatives similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving click chemistry techniques or cyclization reactions with azides and alkynes under controlled conditions. Optimizing reaction parameters such as temperature and solvent choice can enhance yield and purity .

Propiedades

IUPAC Name |

4-bromo-1-ethyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-3-4(5)6-7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHFRKPPWAXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393532-87-0 | |

| Record name | 4-bromo-1-ethyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.